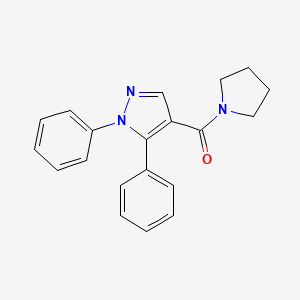

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

Description

Properties

IUPAC Name |

(1,5-diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(22-13-7-8-14-22)18-15-21-23(17-11-5-2-6-12-17)19(18)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTILPRKTAAVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazines to form pyrazole intermediates, followed by further functionalization to introduce the pyrrolidinylmethanone group. The reaction conditions often include the use of catalysts such as silver or copper salts, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of pyrazole derivatives, including (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone, often employs scalable and environmentally friendly methods. These methods may include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Physicochemical Properties

- Lipophilicity : The pyrrolidine group in the target compound increases lipophilicity (predicted logP ~3.5), enhancing membrane permeability over polar analogs like triazolo-pyrimidines (logP ~2.1).

- Thermal Stability : The rigid fused-ring systems in pyrido-pyrazolo-pyrimidines () may confer higher thermal stability (>250°C) compared to the target compound (~200°C).

Biological Activity

(1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, and various biological assays that demonstrate its efficacy.

Chemical Structure and Properties

The chemical formula for (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is with a molecular weight of approximately 320.39 g/mol. The structure consists of a pyrazole ring substituted at the 1 and 5 positions with phenyl groups and a pyrrolidine moiety attached to the carbonyl group at the 4 position.

Synthesis Methods

The synthesis of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can be achieved through various methods:

- Condensation Reactions : The compound can be synthesized via condensation of appropriate pyrazole derivatives with pyrrolidine in the presence of acid catalysts.

- Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times significantly compared to traditional heating methods .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone against various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against ovarian cancer cell lines such as A2780 .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in endocannabinoid metabolism. Inhibitors of MAGL have therapeutic implications for pain relief and neuroprotection .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone on A2780 ovarian cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead for further anticancer drug development.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Study 2: Enzyme Inhibition

Inhibition assays showed that (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone exhibited significant inhibition of MAGL activity, with an IC50 value indicating moderate potency compared to known inhibitors.

| Compound | IC50 (µM) |

|---|---|

| Known Inhibitor | 0.5 |

| (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone | 2.3 |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone?

The compound is typically synthesized via condensation reactions between pyrazole derivatives and pyrrolidine. For example, analogous protocols involve refluxing a pyrazole precursor (e.g., 1-methyl-4-nitro-1H-pyrazole) with pyrrolidine in ethanol or xylene for 2–30 hours, followed by recrystallization from solvents like DMF-EtOH (1:1) or methanol . Key steps include:

- Reagent ratios : 1:1 molar ratio of reactants.

- Purification : Washing with ethanol and recrystallization to isolate high-purity products.

- Yield optimization : Extended reflux times (e.g., 25–30 hours in xylene) improve cyclization efficiency .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray crystallography : Resolves the 3D structure, confirming substituent positions on the pyrazole ring and the pyrrolidinyl group .

- NMR/IR spectroscopy : Validates functional groups (e.g., nitro, carbonyl) and aromatic protons.

- Elemental analysis : Confirms molecular formula (e.g., C₉H₁₂N₄O₃) and purity .

- InChI/SMILES : Standardizes structural representation for databases .

Q. What biological activities are associated with (1,5-Diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone?

The compound exhibits anticancer activity due to interactions with enzymes and receptors. The nitro group enhances electrophilicity, facilitating binding to biological targets, while the pyrrolidinyl group improves solubility and bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while xylene promotes high-temperature cyclization .

- Catalyst use : Ammonium acetate in n-butanol accelerates condensation reactions with aldehydes .

- Temperature control : Continuous cooling during prolonged reactions minimizes thermal degradation of intermediates .

Q. What strategies resolve contradictions in structural or bioactivity data across studies?

- Sample stabilization : Degradation of organic compounds during long experiments (e.g., 9-hour assays) can skew results. Implementing cooling systems preserves sample integrity .

- Computational validation : Molecular docking (via software like Discovery Studio) reconciles discrepancies between crystallographic data and bioactivity predictions by simulating target-binding interactions .

Q. How do structural modifications influence the compound’s bioactivity and physicochemical properties?

- Substituent effects : Replacing the pyrrolidinyl group with morpholino derivatives alters solubility and target affinity. For example, 2,6-dimethylmorpholino analogs show reduced cytotoxicity compared to pyrrolidinyl variants .

- Nitro group positioning : Meta-substitution on the pyrazole ring enhances electrophilic reactivity, critical for enzyme inhibition .

Critical Considerations for Experimental Design

- Sample variability : Limited initial samples (e.g., 8 mixtures in HSI studies) reduce ecological validity. Scaling to 50+ mixtures improves generalizability .

- Degradation control : Organic degradation during assays alters bioactivity outcomes. Use inert atmospheres or antioxidants to stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.